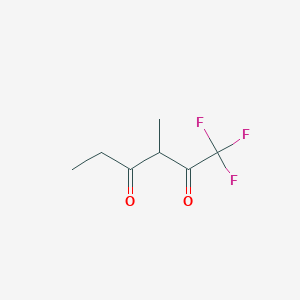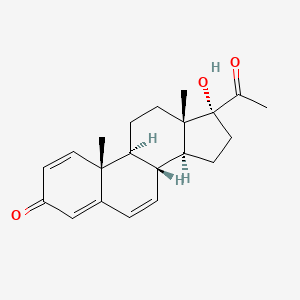
17-Hydroxy-1,4,6-pregnatriene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Hydroxy-1,4,6-pregnatriene-3,20-dione is a synthetic steroid compound with the molecular formula C21H26O3 . It is known for its structural similarity to naturally occurring steroids and has been studied for various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-1,4,6-pregnatriene-3,20-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the selective esterification of a secondary hydroxyl group at the 17-alpha position, followed by a series of chemical reactions including oxidation, reduction, and hydrolysis . The reaction conditions are often mild, and the process is designed to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of protecting groups to selectively modify specific functional groups, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
17-Hydroxy-1,4,6-pregnatriene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized steroids, while reduction can produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of 17-Hydroxy-1,4,6-pregnatriene-3,20-dione involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17-Hydroxy-1,4,9(11)-triene-3,20-dione: Another synthetic steroid with similar structural features.
17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate: A related compound with acetate modification.
17,21-Dihydroxy-16alpha-methylpregna-1,4-diene-3,11,20-trione: A steroid with additional hydroxyl and methyl groups.
Uniqueness
17-Hydroxy-1,4,6-pregnatriene-3,20-dione is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
66212-25-7 |
|---|---|
Molekularformel |
C21H26O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-6,9,12,16-18,24H,7-8,10-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
PJERKBARHKFJRD-CEGNMAFCSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)C)O |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C=CC34C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



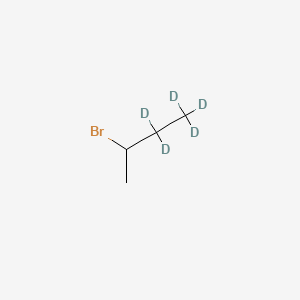
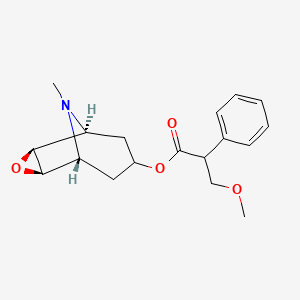
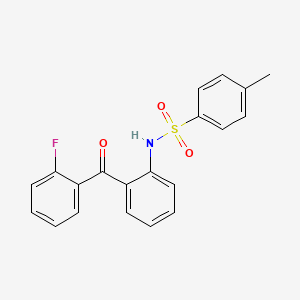
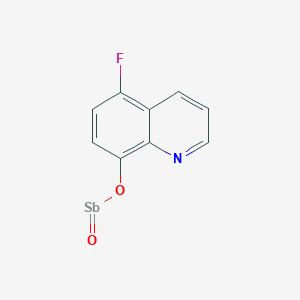
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
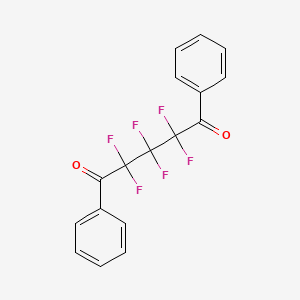



![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
